molecular formula C11H7ClN4 B11879128 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 30129-52-3

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11879128
CAS No.: 30129-52-3
M. Wt: 230.65 g/mol
InChI Key: HRPLQFSPXMTKGQ-UHFFFAOYSA-N
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Description

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine with 2,4-dichloropyrimidine-5-carbaldehyde in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate. The solvent is then removed to yield the desired compound as an orange solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The pyrazolopyrimidine scaffold can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy .

Properties

CAS No.

30129-52-3

Molecular Formula

C11H7ClN4

Molecular Weight

230.65 g/mol

IUPAC Name

4-chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C11H7ClN4/c12-9-8-6-13-16-11(8)15-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,13,14,15,16)

InChI Key

HRPLQFSPXMTKGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3)C(=N2)Cl

Origin of Product

United States

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